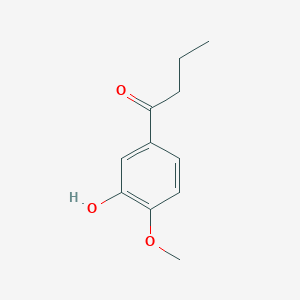

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” is a chemical compound with the molecular formula C11H14O3 . It is also known as “1-(4-Hydroxy-3-methoxyphenyl)butan-1-one” and "Butyrovanillone" .

Molecular Structure Analysis

The molecular structure of “1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” consists of a butanone group attached to a phenyl ring that has hydroxy and methoxy substituents . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.

Physical and Chemical Properties Analysis

“1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” has a molecular weight of 194.23 . It has a density of 1.2±0.1 g/cm3, a boiling point of 375.6±37.0 °C at 760 mmHg, and a flash point of 146.5±20.0 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Endophytic Fungus Metabolites

A study on metabolites from the endophytic fungus Nodulisporium sp., isolated from Juniperus cedre, identified several new compounds, including 1-(2-hydroxy-6-methoxyphenyl)butan-1-one. These compounds exhibited herbicidal, antifungal, and/or antibacterial activities, showcasing potential applications in agriculture and medicine (Dai et al., 2006).

Synthesis and Evaluation as Fruit Fly Attractant

Another study explored the synthesis of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy2-butanone from vanillin as a starting material. This compound, structurally similar to the fruit fly attractant cue lure, showed potential as an attractant in agricultural settings, indicating a promising approach for pest management (Prabawati et al., 2018).

Glycosides from Pine Needles

Research on the needles of Pinus sylvestris led to the isolation of monoaryl and cyclohexenone glycosides, including the 4′-O-β-D-glucopyranosides of 4-(4′-hydroxyphenyl)-2-butanone (rheosmin) and its 3′-methoxy derivative (zingerone). These compounds contribute to understanding the chemical ecology of pine trees and their interactions with the environment (Andersson & Lundgren, 1988).

Continuous Flow Synthesis

A scalable two-step continuous flow synthesis process was developed for the generation of important 4-aryl-2-butanone derivatives, including those related to pharmaceuticals and aroma compounds. This method presents a more efficient and environmentally friendly approach to synthesizing these compounds, highlighting the compound's versatility in chemical manufacturing (Viviano et al., 2011).

Properties

IUPAC Name |

1-(3-hydroxy-4-methoxyphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-11(14-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKMHGYGQAFYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2786961.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)

![N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B2786967.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)

![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)